molecular formula C8H16 B082337 cis-2,5-Dimethyl-3-hexene CAS No. 10557-44-5

cis-2,5-Dimethyl-3-hexene

Cat. No.: B082337
CAS No.: 10557-44-5
M. Wt: 112.21 g/mol
InChI Key: KNCMKWVOMRUHKZ-WAYWQWQTSA-N
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Description

cis-2,5-Dimethyl-3-hexene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the two methyl groups attached to the double-bonded carbons are on the same side of the molecule. This compound is a colorless liquid that is soluble in most organic solvents such as ether, alcohol, and benzene .

Mechanism of Action

Target of Action

cis-2,5-Dimethyl-3-hexene, also known as (Z)-2,5-Dimethylhex-3-ene, is an organic compound that belongs to the class of alkenes . The primary targets of this compound are not well-defined due to its nature as a simple alkene. Alkenes are primarily involved in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of this compound is primarily through its chemical reactivity as an alkene. Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density and is therefore susceptible to attack by electrophiles . This can lead to a variety of chemical reactions, including addition, oxidation, and polymerization .

Biochemical Pathways

For example, alkenes can be oxidized to form epoxides, which are reactive compounds that can further react with various biological molecules .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a small, nonpolar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested. Its volatility may also lead to significant inhalation exposure . Once in the body, it may be metabolized by various enzymes, potentially forming reactive metabolites. The compound is likely to be excreted in the urine and feces, although the exact proportions are unknown.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity as an alkene can be affected by the presence of various catalysts or inhibitors . Additionally, its volatility means that it can easily evaporate, which can lead to inhalation exposure . Environmental conditions such as temperature and humidity can also affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Intramolecular Hydrogen Transfer Reaction: One common method for synthesizing cis-2,5-Dimethyl-3-hexene involves the intramolecular hydrogen transfer reaction of isoprene.

    Hydroboration-Protonolysis: Another method involves the hydroboration of 3-hexyne followed by protonolysis.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of platinum or other transition metal catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2,5-Dimethyl-3-hexene can undergo oxidation reactions to form epoxides and diols.

    Reduction: Reduction of this compound can be achieved using hydrogenation reactions, where hydrogen gas is used in the presence of a metal catalyst to convert the double bond into a single bond.

    Substitution: This compound can also undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions:

Major Products:

    Epoxides: Formed from oxidation reactions.

    Alkanes: Formed from reduction reactions.

    Substituted Alkenes: Formed from substitution reactions.

Scientific Research Applications

cis-2,5-Dimethyl-3-hexene has a variety of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: cis-2,5-Dimethyl-3-hexene is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. Its symmetrical structure and the presence of two methyl groups on the same side of the double bond make it an interesting compound for studying stereochemical effects in organic reactions .

Biological Activity

cis-2,5-Dimethyl-3-hexene is an organic compound classified as an alkene, characterized by its carbon-carbon double bond and the specific arrangement of its substituents. This compound has garnered interest in various fields, including organic synthesis and biological research, due to its unique structural properties and potential reactivity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential biological interactions, and relevant research findings.

  • Molecular Formula : C8H16
  • Structure : The "cis" configuration indicates that the two methyl groups attached to the double-bonded carbons are on the same side.

The biological activity of this compound primarily arises from its chemical reactivity as an alkene. Alkenes are known for their susceptibility to electrophilic attack due to the high electron density at the double bond. Key mechanisms include:

  • Electrophilic Addition : The double bond can react with electrophiles, leading to various products such as alcohols or halides.
  • Oxidation Reactions : this compound can be oxidized to form epoxides or diols, which may interact with biological molecules and influence metabolic pathways.
  • Substitution Reactions : The compound can undergo substitution reactions where hydrogen atoms are replaced by other groups, potentially altering its biological interactions.

Research Findings

Various studies have explored the reactivity and applications of this compound in scientific research:

  • Organic Synthesis : It serves as an intermediate in synthesizing more complex organic compounds. Its reactivity allows for diverse synthetic pathways in organic chemistry .
  • Catalysis Studies : Researchers utilize this compound to investigate catalytic processes and reaction mechanisms involving alkenes. Its well-defined structure aids in understanding stereochemical effects during reactions .
  • Material Science Applications : The compound is also explored for developing new materials with specific properties due to its unique structural characteristics .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

CompoundStructure TypeKey Properties
This compound Alkene (cis configuration)High reactivity due to double bond
trans-2,5-Dimethyl-3-hexene Alkene (trans configuration)Different physical properties; lower reactivity
cis-2-Hexene Alkene (cis configuration)Shorter carbon chain; similar reactivity
cis-Methylcyclohexane CycloalkaneSaturated structure; less reactive than alkenes

Case Study 1: Oxidative Metabolism

A study examined the oxidative metabolism of alkenes in biological systems. It was found that compounds similar to this compound could undergo enzymatic oxidation leading to reactive intermediates capable of forming adducts with cellular macromolecules .

Case Study 2: Environmental Impact

Research highlighted that alkenes like this compound might contribute to environmental toxicity when released into ecosystems. Their ability to react with various biological molecules raises concerns regarding their ecological impact .

Properties

IUPAC Name

(Z)-2,5-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCMKWVOMRUHKZ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-44-5
Record name 3-Hexene, 2,5-dimethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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